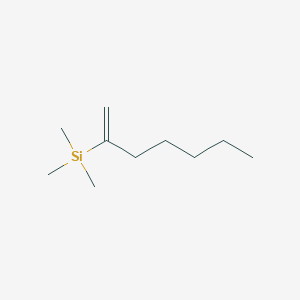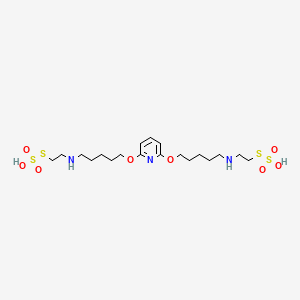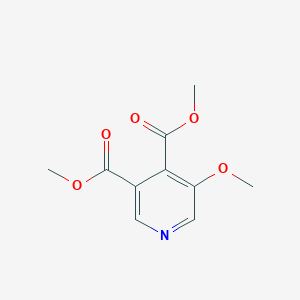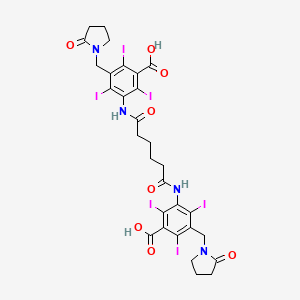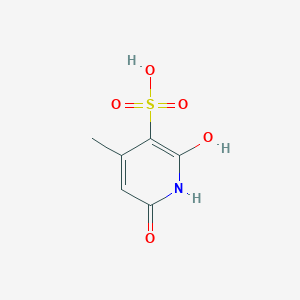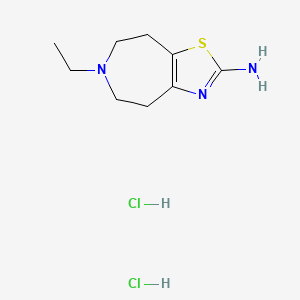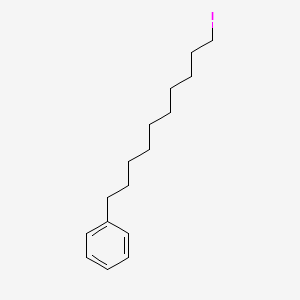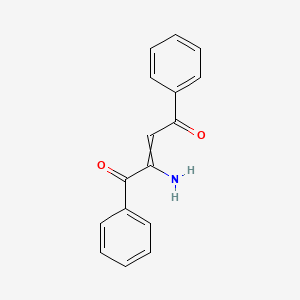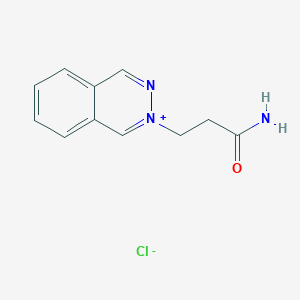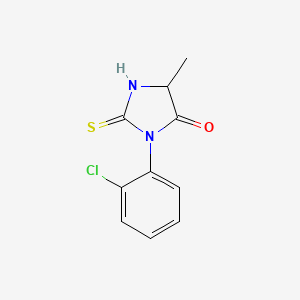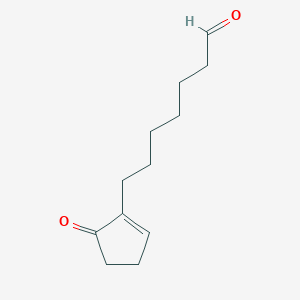
7-(5-Oxocyclopent-1-en-1-yl)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Oxocyclopent-1-en-1-yl)heptanal is an organic compound with a unique structure that includes a cyclopentenone ring and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oxocyclopent-1-en-1-yl)heptanal can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where a cyclopentenone derivative is reacted with a heptanal precursor in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) . Another method involves the Piancatelli rearrangement, which converts furylcarbinols to cyclopentenones under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-Oxocyclopent-1-en-1-yl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi).
Major Products Formed
Oxidation: 7-(5-Oxocyclopent-1-en-1-yl)heptanoic acid.
Reduction: 7-(5-Oxocyclopent-1-en-1-yl)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(5-Oxocyclopent-1-en-1-yl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-(5-Oxocyclopent-1-en-1-yl)heptanal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopentenone ring can participate in Michael addition reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A related compound with a similar structure but with a methyl ester group instead of an aldehyde.
5-Oxocyclopentene-1-boronic acid: Another compound with a cyclopentenone ring but with a boronic acid functional group.
Propriétés
Numéro CAS |
50999-75-2 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
7-(5-oxocyclopenten-1-yl)heptanal |
InChI |
InChI=1S/C12H18O2/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h8,10H,1-7,9H2 |
Clé InChI |
IJAISRYWNXYCTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1)CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


